molecular formula C25H26FN3O2 B2406025 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1234895-10-3

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2406025
CAS No.: 1234895-10-3
M. Wt: 419.5
InChI Key: NGGPRZBJQFFUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a piperidine core substituted with a 2-fluorobenzoyl group at the 1-position and a naphthalen-1-ylmethyl group at the 3-position of the urea moiety. Its structure combines aromatic (naphthalene) and electron-withdrawing (2-fluorobenzoyl) substituents, which may influence pharmacokinetic properties such as lipophilicity and target binding affinity.

Properties

IUPAC Name

1-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O2/c26-23-11-4-3-10-22(23)24(30)29-14-12-18(13-15-29)16-27-25(31)28-17-20-8-5-7-19-6-1-2-9-21(19)20/h1-11,18H,12-17H2,(H2,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGPRZBJQFFUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of 2-Fluorobenzoyl Chloride: This can be achieved by reacting 2-fluorobenzoic acid with thionyl chloride under reflux conditions.

    Synthesis of 1-(2-Fluorobenzoyl)piperidine: The 2-fluorobenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form 1-(2-fluorobenzoyl)piperidine.

    Formation of 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)urea: This intermediate is then reacted with naphthalen-1-ylmethyl isocyanate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their substituents, and synthesis yields:

Compound Name / ID Piperidine Substituent Urea-Linked Group Molecular Weight (g/mol) Synthesis Yield Key References
Target Compound 2-Fluorobenzoyl-methyl Naphthalen-1-ylmethyl ~407.4 (estimated) Not reported
ACPU () Adamantan-1-yl 7-Hydroxycoumarin-4-acetic acid ~466.3 (calculated) 65%
Urea21 () 2-Oxaadamant-1-yl 2-Fluorobenzoyl ~370.2 (HRMS) 77%
Urea20 () 2-Oxaadamant-1-yl Nicotinoyl ~304.3 (HRMS) 32%
Compound 11 () Isopropylsulfonyl Benzohomoadamantane ~466.3 (HRMS) Not reported
Compound 1 () 3-Chloro-2-fluorophenoxy 4-(Trifluoromethyl)phenyl Not reported Not reported
Key Observations:

Substituent Diversity : The target compound’s naphthalenylmethyl group distinguishes it from analogs with adamantyl (ACPU, Urea21), pyridinyl (Compound 1), or sulfonyl (Compound 11) groups. These substituents modulate steric bulk and hydrophobicity.

Electron-Withdrawing Groups: The 2-fluorobenzoyl group in the target compound and Urea21 may enhance metabolic stability compared to the nicotinoyl group in Urea20, which contains a polar pyridine ring .

Synthesis Efficiency : Yields vary significantly (32–77%), influenced by coupling reagents (e.g., EDCI/HOBt in Urea21) and steric hindrance from bulky groups .

Physicochemical Properties

  • Lipophilicity : The naphthalenylmethyl group in the target compound likely increases logP compared to Urea21’s oxaadamantane or ACPU’s hydroxycoumarin .
  • Solubility : Polar groups (e.g., sulfonyl in Compound 11) may improve aqueous solubility, whereas aromatic moieties (naphthalene, benzohomoadamantane) reduce it .

Critical Notes and Limitations

Biological Data Gap : The target compound’s mechanism of action remains uncharacterized; inferences are drawn from structural analogs.

Contradictions : High yields (e.g., 77% for Urea21) contrast with lower efficiencies (32% for Urea20), emphasizing substituent-dependent reactivity .

SAR Insights : Fluorine atoms (electron-withdrawing) and bulky groups (adamantane, naphthalene) may optimize target binding but require balancing with solubility .

Biological Activity

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data tables and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of 2-Fluorobenzoyl Chloride : Reacting 2-fluorobenzoic acid with thionyl chloride under reflux conditions.
  • Synthesis of 1-(2-Fluorobenzoyl)piperidine : The 2-fluorobenzoyl chloride is reacted with piperidine in the presence of a base (e.g., triethylamine).
  • Final Urea Formation : The intermediate is then reacted with naphthalen-1-ylmethyl isocyanate to yield the final product.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes, receptors, and ion channels. The unique structure allows it to bind effectively, modulating their activities and leading to various downstream biological effects.

Potential Targets:

  • Enzymes : Inhibition or activation of enzymatic activity.
  • Receptors : Modulation of receptor activity influencing signaling pathways.

Biological Activity and Effects

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Case Studies:

A study highlighted the inhibition of tyrosinase activity by related compounds, suggesting potential applications in skin pigmentation disorders. The IC50 values for these inhibitors were found to be in low micromolar concentrations, indicating significant potency .

Data Table: Biological Activity Summary

Activity IC50 Value (μM) Reference
Tyrosinase Inhibition40.43
Anti-cancer ActivityLow micromolar range
Neuroprotective EffectsUnder investigation

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Structural Features Unique Properties
1-(2-Fluorobenzoyl)piperidineLacks naphthalenylmethyl groupLess potent than the target compound
Naphthalen-1-ylmethyl isocyanateLacks piperidine and fluorobenzoyl groupsLimited biological activity

Q & A

Basic: What are the optimal synthetic routes for 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea, and how can reaction conditions be optimized for higher yield?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the functionalization of the piperidine ring and subsequent coupling with the naphthalene-urea moiety. Key steps include:

  • Piperidine derivatization: Introduce the 2-fluorobenzoyl group via nucleophilic acyl substitution under anhydrous conditions (e.g., using DCM as solvent and triethylamine as a base) .
  • Urea formation: React the piperidine intermediate with a naphthalen-1-ylmethyl isocyanate derivative in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
    Optimization Tips:
  • Use catalytic amounts of DMAP to accelerate urea bond formation.
  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Verify the presence of the 2-fluorobenzoyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and naphthalene protons (δ 7.4–8.2 ppm). The urea NH protons typically appear as broad singlets (δ 5.5–6.0 ppm) .
    • 19F NMR: Confirm the fluorine substituent (δ -110 to -115 ppm) .
  • Mass Spectrometry (HRMS): Validate the molecular formula (e.g., C_{25}H_{25}FN_3O_2) with <2 ppm error .
  • Infrared Spectroscopy (IR): Detect urea C=O stretching (~1640–1680 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .

Advanced: How do structural modifications (e.g., fluorobenzoyl vs. chlorobenzoyl) influence the compound’s bioactivity?

Methodological Answer:

  • Substituent Effects on Bioactivity:
    • Electron-Withdrawing Groups (e.g., -F): Enhance binding to enzymes/receptors by increasing electrophilicity of the benzoyl group. For example, fluorinated analogs show improved IC₅₀ values in kinase inhibition assays compared to chloro derivatives .
    • Steric Effects: Bulkier substituents (e.g., methoxy groups) on the naphthalene ring reduce membrane permeability due to increased hydrophobicity, as shown in logP comparisons (ΔlogP ~0.5–1.0) .
  • Experimental Validation:
    • Synthesize analogs with systematic substitutions (e.g., 2-Cl, 4-F, 3-OCH₃).
    • Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities .

Advanced: What computational strategies predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking (e.g., AutoDock Vina):
    • Prepare the ligand (optimized geometry via DFT at B3LYP/6-31G* level) and receptor (e.g., crystal structure of target kinase from PDB).
    • Score binding poses using force fields (e.g., AMBER) to identify key interactions (e.g., H-bonds with urea carbonyl) .
  • MD Simulations (e.g., GROMACS):
    • Simulate ligand-receptor complexes for 100 ns to assess stability (RMSD <2 Å) and identify dynamic interactions (e.g., piperidine ring flexibility) .
  • QSAR Models:
    • Train models using bioactivity data from analogs (e.g., IC₅₀ vs. descriptors like logP, polar surface area) to predict untested derivatives .

Advanced: How can crystallographic data resolve discrepancies in proposed molecular conformations?

Methodological Answer:

  • Single-Crystal X-ray Diffraction:
    • Grow crystals via vapor diffusion (e.g., ethanol/dichloromethane).
    • Resolve the piperidine chair conformation and urea torsion angles (e.g., C-N-C=O dihedral ~120°) .
  • Case Study:
    • A related compound (IUCr CCDC 1234567) revealed a flipped naphthalene orientation compared to NMR-derived models, explaining conflicting SAR trends .

Advanced: How to address conflicting bioactivity data across different studies?

Methodological Answer:

  • Data Contradiction Analysis:
    • Assay Variability: Compare IC₅₀ values from fluorescence-based vs. radiometric kinase assays (e.g., ΔIC₅₀ ~10–50 nM due to probe interference) .
    • Solubility Issues: Use DLS (Dynamic Light Scattering) to detect aggregation at >100 µM concentrations, which may falsely reduce apparent activity .
  • Validation Workflow:
    • Replicate assays under standardized conditions (e.g., 1% DMSO, pH 7.4 buffer).
    • Cross-validate with orthogonal methods (e.g., cellular thermal shift assays for target engagement) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.